(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid
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Overview
Description
(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid is a complex organic compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . This compound is characterized by the presence of a sulfonylamino group attached to a tetramethylphenyl ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid typically involves the reaction of (2,3,5,6-tetramethylphenyl)sulfonyl chloride with an appropriate amino acid derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(2,3,5,6-tetramethylphenyl)sulfonyl]amino propanoic acid
- (2S)-2-amino-3-(4-ethoxyphenyl)propanoic acid
- (2S)-2-methyl-3-(methylsulfanyl)propanoic acid
Uniqueness
(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid is unique due to its specific structural features, such as the presence of a tetramethylphenyl ring and a sulfonylamino group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H25NO4S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C16H25NO4S/c1-9(2)7-14(16(18)19)17-22(20,21)15-12(5)10(3)8-11(4)13(15)6/h8-9,14,17H,7H2,1-6H3,(H,18,19)/t14-/m0/s1 |
InChI Key |
HEPWIDOXUHHEEB-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CC(C)C)C(=O)O)C)C |
Origin of Product |
United States |
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